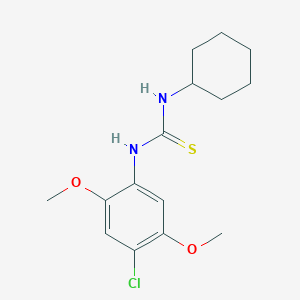
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea (CDCT) is a chemical compound that has been extensively studied for its potential applications in scientific research. CDCT belongs to the class of thiourea derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
作用机制
The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea involves its interaction with the T-type calcium channels, which are present in the plasma membrane of various cell types. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea binds to the channel protein in a voltage-dependent manner, meaning that it only interacts with the channel when it is in the open or activated state. This binding results in the inhibition of calcium influx into the cell, which leads to a reduction in the intracellular calcium concentration. This, in turn, affects various cellular processes that are regulated by calcium, such as neurotransmitter release, hormone secretion, and muscle contraction.
Biochemical and Physiological Effects
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been found to have a number of biochemical and physiological effects in different tissues and organs. In the nervous system, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been shown to reduce the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior. In the endocrine system, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been found to inhibit the secretion of hormones such as insulin, glucagon, and prolactin, which are involved in the regulation of metabolism and reproductive function. In the cardiovascular system, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been shown to relax the smooth muscle of blood vessels, which can lead to a decrease in blood pressure.
实验室实验的优点和局限性
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has several advantages as a tool for scientific research. It is a selective blocker of T-type calcium channels, which allows for the specific investigation of the role of these channels in different biological processes. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea is also stable and easy to handle, which makes it suitable for use in various experimental setups. However, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has some limitations as well. It has a relatively low potency compared to other calcium channel blockers, which means that high concentrations may be required to achieve the desired effect. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea also has a short half-life in vivo, which limits its usefulness for long-term studies.
未来方向
There are several future directions for research on 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea. One area of interest is the development of more potent and selective T-type calcium channel blockers based on the structure of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea. Another direction is the investigation of the role of T-type calcium channels in different disease states, such as epilepsy, pain, and hypertension. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea may also have potential as a therapeutic agent for these conditions, although further studies are needed to evaluate its efficacy and safety. Finally, the use of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea as a tool for investigating the role of calcium channels in stem cell differentiation and regeneration is an area of emerging interest.
合成方法
The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea involves the reaction of 4-chloro-2,5-dimethoxyaniline with cyclohexylisothiocyanate in the presence of a catalyst such as triethylamine. The reaction proceeds through nucleophilic substitution of the isothiocyanate group by the amino group of the aniline, followed by cyclization to form the thiourea ring. The resulting 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea is obtained as a white crystalline solid with a melting point of 180-182°C.
科学研究应用
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been investigated for its potential applications in various areas of scientific research. One of the most promising areas is its use as a tool for studying the role of calcium channels in biological systems. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been found to selectively block T-type calcium channels, which are involved in the regulation of neuronal excitability, hormone secretion, and smooth muscle contraction. By blocking these channels, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea can be used to investigate the physiological and pathological functions of calcium channels in different tissues and organs.
属性
产品名称 |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea |
|---|---|
分子式 |
C15H21ClN2O2S |
分子量 |
328.9 g/mol |
IUPAC 名称 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea |
InChI |
InChI=1S/C15H21ClN2O2S/c1-19-13-9-12(14(20-2)8-11(13)16)18-15(21)17-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H2,17,18,21) |
InChI 键 |
IJLWNSCIAWXYFB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NC2CCCCC2)OC)Cl |
规范 SMILES |
COC1=CC(=C(C=C1NC(=S)NC2CCCCC2)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B216378.png)
![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)






![Ethyl 4-[(4-sulfamoylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216389.png)


![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)
